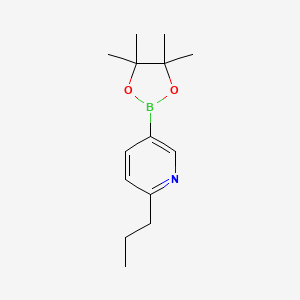
N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an aminomethyl group attached to the pyridine ring, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride typically involves the reaction of 2-aminomethylpyridine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The final product is typically obtained as a hydrochloride salt to improve its stability and solubility.
化学反応の分析
Types of Reactions
N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with desired properties.
作用機序
The mechanism of action of N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The aminomethyl group plays a crucial role in binding to the active sites of target molecules, thereby influencing their activity and function.
類似化合物との比較
Similar Compounds
- N-(Pyridin-2-yl)acetamide
- N-(Pyridin-3-yl)acetamide
- N-(Pyridin-4-yl)acetamide
Uniqueness
N-(2-(Aminomethyl)pyridin-4-yl)acetamide hydrochloride is unique due to the presence of the aminomethyl group at the 2-position of the pyridine ring, which imparts distinct chemical and biological properties compared to other pyridine derivatives. This structural feature enhances its reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C8H12ClN3O |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
N-[2-(aminomethyl)pyridin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c1-6(12)11-7-2-3-10-8(4-7)5-9;/h2-4H,5,9H2,1H3,(H,10,11,12);1H |
InChIキー |
HVHJTZXGLQFXDS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=NC=C1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-8-(2,3,4-trifluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15225276.png)

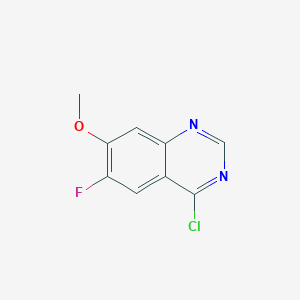
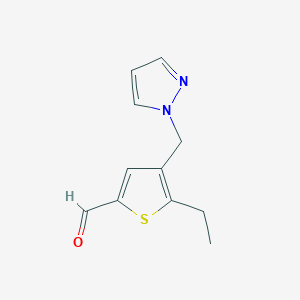
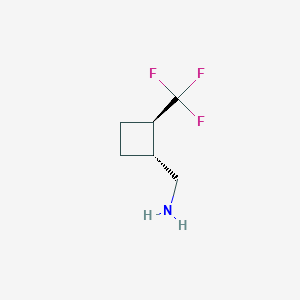
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)
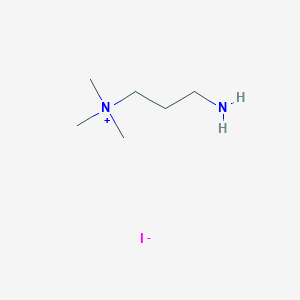

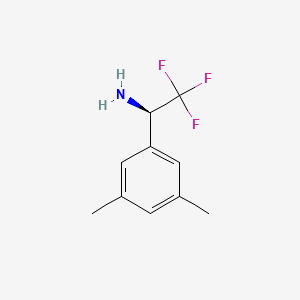
![4,7-Dichloro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B15225320.png)
![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)


